

# Physicochemical Properties of Ciprofloxacin Lactate Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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### **Abstract**

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely utilized in the treatment of various bacterial infections. The lactate salt of ciprofloxacin is often employed in pharmaceutical formulations, particularly for parenteral administration, due to its enhanced solubility characteristics. A thorough understanding of the physicochemical properties of ciprofloxacin lactate powder is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical properties of ciprofloxacin lactate, including its physical and chemical characteristics, solubility, stability, and solid-state properties. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are also presented, along with a workflow for its comprehensive analysis.

### Introduction

Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] The lactate salt is formed to improve the aqueous solubility of the otherwise poorly soluble ciprofloxacin base.[2] This guide synthesizes critical data on the physicochemical properties of **ciprofloxacin lactate** powder to aid researchers and professionals in the pharmaceutical sciences.



## **General Properties**

**Ciprofloxacin lactate** is typically a white to off-white or slightly yellow crystalline powder.[3] It is often described as odorless with a bitter taste and may be hygroscopic.[3]

Property	Description	Citations
Appearance	White to off-white or slightly yellow crystalline powder.	[3]
Odor	Odorless.	[3]
Taste	Bitter.	[3]
Hygroscopicity	Stated to be hygroscopic.	[3]
Molecular Formula	C20H24FN3O6	[1][4]
Molecular Weight	421.43 g/mol	[1][4]
CAS Number	97867-33-9	[1][3][4]

## **Solubility**

The solubility of **ciprofloxacin lactate** is a critical parameter, particularly for the formulation of liquid dosage forms. Its solubility is highly dependent on the pH of the medium.



Solvent	Solubility Description	Quantitative Data (at 30 ± 0.5°C)	Citations
Water	Soluble to freely soluble.	See pH-dependent data below.	[3]
Methanol	Slightly soluble.	-	[3]
Ethanol	Almost insoluble.	-	[3]
Ethyl Acetate	Almost insoluble.	-	[3]
Petroleum Ether	Almost insoluble.	-	[3]
Dioxane	Almost insoluble.	-	[3]
0.1 N Hydrochloric Acid	Soluble.	-	[5]

## **pH-Dependent Solubility**

Ciprofloxacin is an amphoteric molecule with pKa values of approximately 6.5 and 8.9.[6] Consequently, its solubility is significantly influenced by pH. The lactate salt exhibits enhanced solubility in acidic conditions.

рН	Solubility (mg/mL)
3.0	243.08 ± 1.12
4.0	240.72 ± 0.92
5.0	236.91 ± 0.69
6.0	129.75 ± 1.16
7.0	0.182 ± 0.00
8.0	0.23 ± 0.00

Data from a study conducted at  $30 \pm 0.5$ °C in a 0.02 M buffer solution with an ionic strength of 0.2.



### **Solid-State Characterization**

The solid-state properties of **ciprofloxacin lactate** powder, including its crystallinity and thermal behavior, are crucial for its stability, processing, and dissolution characteristics.

### X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique to assess the crystalline nature of a substance. The diffraction pattern provides a unique fingerprint of the crystalline form. While a specific XRPD pattern for **ciprofloxacin lactate** was not found in the provided search results, the pattern for ciprofloxacin base reveals its crystalline structure. It is expected that **ciprofloxacin lactate** would also exhibit a characteristic crystalline pattern.

Representative XRPD Peaks for Ciprofloxacin

2θ (degrees)	
14.8	
18.5	
20.8	
21.5	
25.4	
26.8	
29.2	

Note: These peaks are for ciprofloxacin and may differ for **ciprofloxacin lactate**.

### Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition, and the presence of solvates.



For ciprofloxacin hydrochloride, a closely related salt, DSC thermograms show an initial endothermic peak corresponding to dehydration, followed by crystallization and a final endotherm at a higher temperature indicating melting with decomposition.[7] A study on ciprofloxacin showed decomposition occurring between 280 and 550 °C.[8]

Thermal Events for Ciprofloxacin and its Salts

Thermal Event	Approximate Temperature (°C)	Compound	Citations
Dehydration	143.41	Ciprofloxacin HCl Monohydrate	[7]
Melting with Decomposition	318.82	Ciprofloxacin HCl Monohydrate	[7]
Decomposition Range	280 - 550	Ciprofloxacin	[8]

## **Spectroscopic Properties**

Spectroscopic analysis is essential for the identification and quantification of **ciprofloxacin lactate**.

### **UV-Vis Spectroscopy**

**Ciprofloxacin lactate** exhibits characteristic UV absorption maxima that can be used for its quantification.

Solvent	λmax (nm)	Citations
0.1 N Hydrochloric Acid	277	[9]
Water	278	[10]
Distilled Water	270	[11]

## Fourier-Transform Infrared (FT-IR) Spectroscopy



FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of ciprofloxacin shows several characteristic absorption bands.

Key FT-IR Peaks for Ciprofloxacin

Wavenumber (cm <sup>-1</sup> )	Assignment	Citations
3500 - 3450	O-H stretching (intermolecular hydrogen bonding)	[12]
3000 - 2950	Aromatic C-H stretching	[12]
1750 - 1700	Carbonyl C=O stretching	[12]
1650 - 1600	Quinolone C=O stretching	[12]
1450 - 1400	C-O stretching	[12]
1300 - 1250	O-H bending (carboxylic acid)	[12]
1050 - 1000	C-F stretching	[12]

## **Stability**

The stability of **ciprofloxacin lactate** is a critical factor for its storage and shelf-life. It should be stored in tight, light-resistant containers.[3] Forced degradation studies on ciprofloxacin HCl have shown that it degrades under alkaline, acidic, oxidative, UV, and thermal conditions.[13]

# Experimental Protocols Solubility Determination (pH-Dependent)

- Preparation of Buffers: Prepare a series of 0.02 M buffer solutions with pH values ranging from 3.0 to 8.0. Adjust the ionic strength to 0.2 with a suitable salt (e.g., KCl).
- Sample Preparation: Add an excess amount of ciprofloxacin lactate powder to each buffer solution in separate vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) and speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (e.g., 4 hours). An initial ultrasonication for



15 minutes can aid in dispersion.

- Sample Analysis: After equilibration, filter the suspensions through a suitable membrane filter (e.g., 0.45 μm).
- Quantification: Dilute the filtrates appropriately with the respective buffer and measure the
  concentration of ciprofloxacin lactate using a validated UV-Vis spectrophotometric method
  at its λmax.

### X-Ray Powder Diffraction (XRPD)

- Sample Preparation: Gently grind the ciprofloxacin lactate powder using an agate mortar and pestle to ensure a uniform particle size.
- Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
- Instrument Settings:
  - Radiation: Cu Kα (λ = 1.5406 Å)
  - Voltage and Current: e.g., 40 kV and 40 mA
  - Scan Range (2θ): e.g., 5° to 50°
  - Scan Speed: e.g., 2°/min
- Data Analysis: Analyze the resulting diffractogram for peak positions (2θ) and intensities.

### Thermal Analysis (DSC/TGA)

- Sample Preparation: Accurately weigh a small amount of ciprofloxacin lactate powder (e.g., 3-5 mg) into an aluminum pan.
- Instrument Settings (DSC):
  - Heating Rate: e.g., 10°C/min
  - Temperature Range: e.g., 25°C to 350°C



- Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of e.g., 50 mL/min.
- Instrument Settings (TGA):
  - Heating Rate: e.g., 10°C/min
  - Temperature Range: e.g., 25°C to 600°C
  - Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of e.g., 50 mL/min.
- Data Analysis: Analyze the DSC thermogram for endothermic and exothermic events and the TGA curve for mass loss as a function of temperature.

### **UV-Vis Spectrophotometry**

- Solvent Selection: Choose a suitable solvent in which ciprofloxacin lactate is soluble and that does not interfere with its absorbance at the analytical wavelength (e.g., 0.1 N HCl or water).
- Preparation of Standard Solutions: Prepare a stock solution of ciprofloxacin lactate of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
- Wavelength Scanning: Scan a standard solution across a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
- Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a
  graph of absorbance versus concentration to generate a calibration curve.
- Sample Analysis: Prepare a solution of the ciprofloxacin lactate powder of unknown concentration, ensuring the absorbance falls within the range of the calibration curve.
   Measure its absorbance at the λmax and determine the concentration from the calibration curve.

### FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

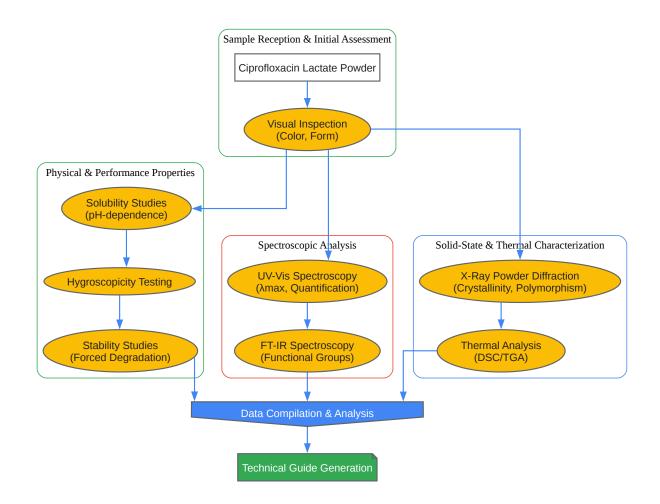


- Thoroughly mix a small amount of ciprofloxacin lactate powder (e.g., 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture in a hydraulic press to form a thin, transparent pellet.
- Instrument Settings:
  - $\circ$  Scan Range: e.g., 4000 to 400 cm<sup>-1</sup>
  - Resolution: e.g., 4 cm<sup>-1</sup>
  - Number of Scans: e.g., 16
- Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the **ciprofloxacin lactate** molecule.

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the physicochemical characterization of **ciprofloxacin lactate** powder.





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Physicochemical Characterization Workflow



### Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of **ciprofloxacin lactate** powder. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and analysis of ciprofloxacin-containing drug products. A thorough characterization of these properties is essential for ensuring the quality, stability, and therapeutic performance of the final dosage form. Further studies to specifically determine the hygroscopicity classification and detailed thermal and crystalline properties of **ciprofloxacin lactate** would be beneficial to the field.

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- To cite this document: BenchChem. [Physicochemical Properties of Ciprofloxacin Lactate Powder: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203980#physicochemical-properties-of-ciprofloxacin-lactate-powder]

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